molecular formula C11H9BrF4O B14072575 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Katalognummer: B14072575
Molekulargewicht: 313.09 g/mol
InChI-Schlüssel: DGVXRTRIZUIMEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 3,5-bis(difluoromethyl)acetophenone with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophiles. The difluoromethyl groups contribute to its stability and influence its electronic properties, affecting its interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

    1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-Bis(difluoromethyl)acetophenone: Precursor compound with a similar phenyl ring structure.

    1-(3,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one: Chlorine atom instead of bromine.

Uniqueness: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic properties and influence its reactivity. The bromine atom also provides specific reactivity patterns, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C11H9BrF4O

Molekulargewicht

313.09 g/mol

IUPAC-Name

1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3

InChI-Schlüssel

DGVXRTRIZUIMEK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.